molecular formula C9H14ClNS B1389137 2-(Thiophen-2-yl)piperidine hydrochloride CAS No. 1187173-82-5

2-(Thiophen-2-yl)piperidine hydrochloride

Cat. No.: B1389137
CAS No.: 1187173-82-5
M. Wt: 203.73 g/mol
InChI Key: MYPBHGZVQUQNPU-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)piperidine hydrochloride (CAS: 1187173-82-4; Molecular Formula: C9H13NS) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. It features a piperidine ring, a common motif in pharmaceuticals, directly linked to a thiophene heterocycle, a sulfur-containing aromatic ring. This combination creates a versatile scaffold with unique electronic and steric properties, valuable for the synthesis of novel bioactive molecules . This compound serves as a key synthetic intermediate and pharmacophore in various research areas. Its structural analogs have demonstrated high affinity for the serotonergic 5-HT 1A receptor, indicating potential application in the investigation of central nervous system (CNS) disorders such as anxiety, depression, and psychosis . Furthermore, the thiophene-piperidine structure is a privileged scaffold in oncology research. Hybrid molecules incorporating this motif, particularly spirochromanone derivatives, have been designed and synthesized as potential anticancer agents, showing promising in-vitro antiproliferative activity against human cancer cell lines, including breast cancer (MCF-7) and melanoma (B16F10) . The mechanism of action for such analogs can involve the induction of apoptosis and disruption of cell-cycle progression in cancer cells . Researchers also utilize this chemical class in the development of antiviral agents. Thiophene derivatives have been identified through phenotypic screening as promising hits with antiviral activity, acting as viral entry inhibitors against viruses like Ebola . The compound's properties make it a valuable building block for exploring structure-activity relationships and optimizing drug-like properties, including solubility and target binding affinity . Notice: This product is intended for research purposes in a controlled laboratory environment only. It is strictly classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-thiophen-2-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h3,5,7-8,10H,1-2,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPBHGZVQUQNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187173-82-5
Record name 2-(thiophen-2-yl)piperidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)piperidine hydrochloride typically involves the reaction of thiophene derivatives with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where thiophene is substituted with piperidine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or thiophene rings .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₄ClNS
  • Molecular Weight : 203.74 g/mol
  • CAS Number : 1187173-82-5

The compound features a piperidine ring linked to a thiophene moiety, which contributes to its unique chemical properties. The presence of these functional groups enables diverse interactions with biological targets and facilitates its use as a building block in synthetic chemistry.

Medicinal Chemistry

2-(Thiophen-2-yl)piperidine hydrochloride is being investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various conditions, especially neurological disorders. Its mechanism of action involves interactions with neurotransmitter receptors, primarily the serotonergic 5-HT1A receptor, which is crucial for treating central nervous system disorders .

The compound exhibits several biological activities:

  • Antimicrobial Properties : In vitro studies indicate that it has significant antibacterial effects against various strains, suggesting its potential as an antibacterial agent. The mechanism may involve disrupting bacterial cell membranes or inhibiting metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Effects : Research has shown that it can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer progression. Derivatives of this compound demonstrated low micromolar IC50 values in inhibiting mPGES-1, highlighting its potential for developing anti-inflammatory therapeutics.
  • Anticancer Activity : Several studies have identified the compound as a lead structure for anticancer drug development. It has shown selective cytotoxicity against cancer cell lines, inducing apoptosis and cell cycle arrest.

Inhibition of mPGES-1

A pivotal study demonstrated that derivatives based on 2-(thiophen-2-yl)acetic acid selectively inhibited mPGES-1, showcasing promise in reducing inflammation-related disorders.

Anticancer Screening

In vitro assays indicated that certain derivatives exhibited significant cytotoxicity against A549 lung cancer cells, suggesting potential for further development as anticancer agents. The structural features of the compound facilitate interactions with key cellular pathways implicated in cancer progression.

Antimicrobial Evaluation

Various derivatives were tested against both Gram-positive and Gram-negative bacteria, showing broad-spectrum antimicrobial activity. This research underscores the compound's potential as a new class of antibacterial agents.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The piperidine ring can act as a pharmacophore, interacting with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiophene ring can modulate the electronic properties of the compound, influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-(Thiophen-2-yl)piperidine hydrochloride with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Activities References
2-(Thiophen-2-yl)piperidine HCl C₉H₁₂ClNS 201.71 Thiophene at C2 of piperidine Intermediate in CNS drug synthesis
Rotigotine Hydrochloride C₁₉H₂₅NOS·HCl 351.93 Thiophen-2-yl ethylamino group on naphthalene Dopamine agonist (Parkinson’s treatment)
Methylphenidate Hydrochloride C₁₃H₁₇NO₂·HCl 255.74 Phenyl-piperidine acetate CNS stimulant (ADHD therapy)
2-(4-Ethoxy-benzyl)piperidine HCl C₁₄H₂₂ClNO 259.79 Ethoxybenzyl substituent on piperidine Pharmaceutical intermediate
2-(2-Trifluoromethylphenyl)piperidine HCl C₁₂H₁₅ClF₃N 265.70 Trifluoromethylphenyl at C2 of piperidine Potential antipsychotic agent

Key Observations :

  • Electronic Effects : The thiophene group in 2-(Thiophen-2-yl)piperidine HCl enhances π-π stacking interactions compared to purely aliphatic substituents (e.g., ethoxybenzyl in ). This property is critical for receptor binding in CNS-targeted drugs .
  • Solubility : The hydrochloride salt improves aqueous solubility, a common feature in these derivatives to enhance bioavailability .

Biological Activity

Overview

2-(Thiophen-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C₉H₁₄ClNS and a molecular weight of 203.74 g/mol. It is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₄ClNS
  • Molecular Weight : 203.74 g/mol
  • CAS Number : 1187173-82-5

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), which is implicated in inflammation and cancer progression. In a study, derivatives of 2-(thiophen-2-yl)acetic acid were shown to inhibit mPGES-1 with low micromolar IC50 values, highlighting the potential of thiophene derivatives in developing anti-inflammatory therapeutics .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been identified as a lead compound for the development of inhibitors targeting cancer-related pathways. For instance, compounds derived from this structure have demonstrated selective inhibitory effects on cancer cell lines, inducing cell cycle arrest and apoptosis .

The biological activity of this compound can be attributed to its structural features:

  • Piperidine Ring : Acts as a pharmacophore that can interact with various biological targets through hydrogen bonding and hydrophobic interactions.
  • Thiophene Ring : Modulates electronic properties, influencing binding affinity and selectivity towards target enzymes or receptors.

Comparative Analysis with Similar Compounds

A comparison with other thiophene-based compounds reveals unique properties:

Compound NameBiological ActivityNotable Features
2-(Thiophen-3-yl)piperidine hydrochlorideAntimicrobialSimilar structure with different activity
2-(Furan-2-yl)piperidine hydrochlorideAnticancerDifferent electronic properties
2-(Pyridin-2-yl)piperidine hydrochlorideNeuroprotectiveVarying interactions due to nitrogen

Case Studies

  • Inhibition of mPGES-1 : A study identified derivatives based on 2-(thiophen-2-yl)acetic acid that selectively inhibited mPGES-1, showing promise in reducing inflammation-related disorders .
  • Anticancer Screening : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against A549 lung cancer cells, indicating potential for further development as anticancer agents .
  • Antimicrobial Evaluation : Various derivatives were tested against Gram-positive and Gram-negative bacteria, showing broad-spectrum antimicrobial activity .

Q & A

Q. Q1. What are the standard synthetic routes for 2-(Thiophen-2-yl)piperidine hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions between thiophene derivatives and piperidine precursors. Optimization involves:

  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions in sensitive steps, while higher temperatures (80–120°C) accelerate coupling reactions.
  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) improves cross-coupling efficiency in Suzuki or Buchwald-Hartwig reactions .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while non-polar solvents (toluene) stabilize intermediates.
    Monitor progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .

Advanced Synthesis

Q. Q2. How can researchers address low yields in the final step of synthesizing this compound?

Methodological Answer: Low yields often stem from competing side reactions or unstable intermediates. Mitigation strategies include:

  • Intermediate Stabilization: Introduce protecting groups (e.g., Boc for amines) to prevent undesired cyclization or oxidation.
  • Scavenger Use: Add molecular sieves or silica gel to absorb byproducts like HCl during acid-catalyzed steps.
  • Stepwise Purification: Isolate intermediates via recrystallization or flash chromatography before proceeding to the final step.
    Characterize side products using LC-MS or GC-MS to identify reaction bottlenecks .

Basic Biological Application

Q. Q3. How is this compound utilized in enzyme inhibition studies?

Methodological Answer: The compound serves as a ligand or competitive inhibitor in enzymatic assays. Key steps include:

  • Kinetic Assays: Use spectrophotometric methods to measure substrate conversion rates (e.g., NADH depletion at 340 nm).
  • IC₅₀ Determination: Pre-incubate the enzyme with varying inhibitor concentrations (1 nM–10 µM) and fit data to a sigmoidal dose-response curve.
  • Buffer Optimization: Maintain pH 7.4 with Tris-HCl or PBS and include cofactors (e.g., Mg²⁺) to stabilize enzyme activity .

Advanced Biological Application

Q. Q4. What experimental design considerations are critical for assessing the receptor binding affinity of this compound?

Methodological Answer:

  • Technique Selection: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides real-time binding kinetics (ka, kd) and thermodynamic parameters (ΔH, ΔS).
  • Concentration Range: Use 0.1–10× the expected Kd to capture saturation and avoid nonspecific binding.
  • Negative Controls: Include unmodified receptors or scramble analogs to validate specificity.
  • Data Normalization: Subtract baseline signals from reference flow cells in SPR to account for bulk solvent effects .

Basic Safety & Handling

Q. Q5. What are the recommended storage and handling protocols for this compound?

Methodological Answer:

  • Storage: Store in airtight, light-resistant containers at -20°C with desiccants to prevent hydrolysis.
  • Handling: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure.
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and collect using absorbent materials (e.g., vermiculite) .

Advanced Safety & Stability

Q. Q6. How can researchers identify and mitigate hazardous decomposition products of this compound under varying conditions?

Methodological Answer:

  • Stress Testing: Expose the compound to heat (60°C), UV light, or humid environments (85% RH) for 48–72 hours.
  • Analytical Profiling: Use HPLC-MS or GC-MS to detect degradation products (e.g., thiophene oxidation to sulfoxides).
  • Computational Prediction: Apply tools like EPI Suite to estimate persistence and toxicity of byproducts.
  • Mitigation: Add antioxidants (e.g., BHT) or store under inert atmospheres (N₂) to suppress oxidative pathways .

Basic Analytical Characterization

Q. Q7. What analytical techniques are recommended for assessing the purity of this compound?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm; use acetonitrile/water (0.1% TFA) gradients.
  • NMR: ¹H NMR in DMSO-d6 (δ 1.5–2.5 ppm for piperidine protons; δ 6.8–7.2 ppm for thiophene). Integrate peaks to quantify impurities <1%.
  • Elemental Analysis: Verify Cl⁻ content matches theoretical values (e.g., 14.2% for C₉H₁₂ClNS) .

Advanced Analytical Challenges

Q. Q8. How can researchers resolve overlapping signals in the NMR spectrum of this compound?

Methodological Answer:

  • 2D NMR: COSY identifies scalar couplings between adjacent protons; HSQC correlates ¹H and ¹³C shifts to assign quaternary carbons.
  • Solvent Effects: Switch to D₂O or CDCl₃ to shift exchangeable protons (e.g., NH).
  • Variable Temperature NMR: Heat samples to 50°C to reduce signal broadening from slow conformational exchange .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Thiophen-2-yl)piperidine hydrochloride
Reactant of Route 2
2-(Thiophen-2-yl)piperidine hydrochloride

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